molecular formula C10H17NO2 B13286245 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid

Cat. No.: B13286245
M. Wt: 183.25 g/mol
InChI Key: XKFUJKZHGWWMPQ-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[331]nonan-5-yl}acetic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can be achieved through several synthetic routes. One common method involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired bicyclic framework . Additionally, multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds, can also be employed to synthesize bicyclo[3.3.1]nonane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring system.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid can be compared with other bicyclic compounds, such as:

The uniqueness of 2-{1-Azabicyclo[33

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-azabicyclo[3.3.1]nonan-5-yl)acetic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)7-10-3-1-5-11(8-10)6-2-4-10/h1-8H2,(H,12,13)

InChI Key

XKFUJKZHGWWMPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CC(=O)O

Origin of Product

United States

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